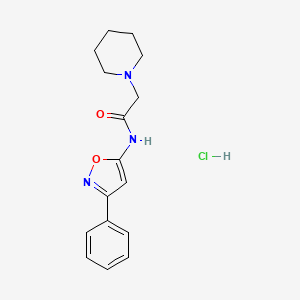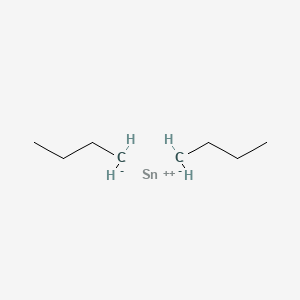
Dibutylstannanediylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylstannanediylium is an organotin compound with the molecular formula C8H18Sn It is a positively charged species, often referred to as a stannylene Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutylstannanediylium typically involves the reaction of dibutyltin dichloride with a reducing agent. One common method is the reduction of dibutyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
(C4H9)2SnCl2 + LiAlH4 → (C4H9)2SnH2 + LiCl + AlCl3
Another method involves the use of sodium naphthalenide as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation:
(C4H9)2SnCl2 + NaC10H8 → (C4H9)2Sn + NaCl + C10H8
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylstannanediylium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide.
Reduction: It can be reduced further to form dibutyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halides such as chlorine or bromine can be used in substitution reactions.
Major Products Formed
Oxidation: Dibutyltin oxide.
Reduction: Dibutyltin hydride.
Substitution: Various organotin halides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutylstannanediylium has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It has been studied for its potential use in biological systems, including as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of polymers and other materials due to its catalytic properties.
Wirkmechanismus
The mechanism by which dibutylstannanediylium exerts its effects involves its ability to form stable complexes with various ligands. This allows it to act as a catalyst in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, and it can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dichloride: A precursor to dibutylstannanediylium, used in similar applications.
Dibutyltin oxide: Formed by the oxidation of this compound, used as a catalyst and in the production of polymers.
Dibutyltin hydride: Formed by the reduction of this compound, used in organic synthesis.
Uniqueness
This compound is unique due to its positively charged nature, which allows it to form stable complexes with a wide range of ligands. This makes it a versatile catalyst in various chemical reactions, distinguishing it from other organotin compounds.
Eigenschaften
CAS-Nummer |
14488-53-0 |
|---|---|
Molekularformel |
C8H18Sn |
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
butane;tin(2+) |
InChI |
InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
VVAQOYUUECXZAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[CH2-].CCC[CH2-].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
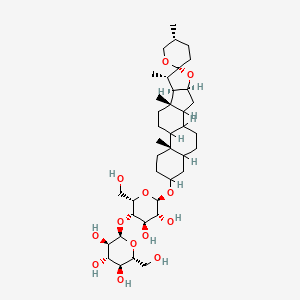
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
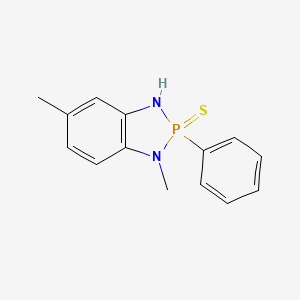
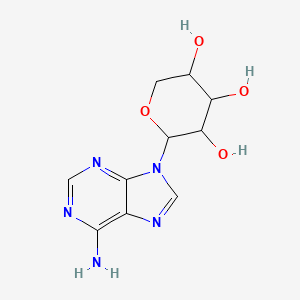

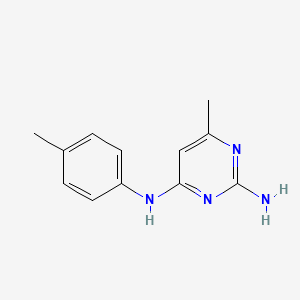
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
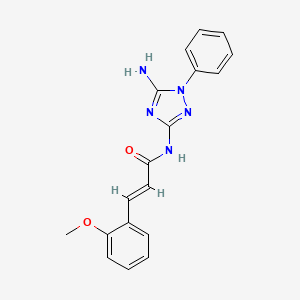
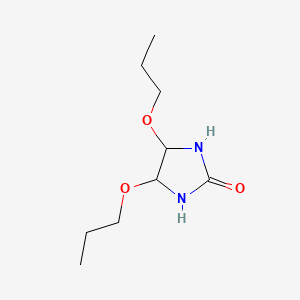
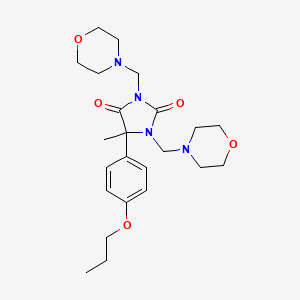
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
